molecular formula C15H8Cl3NO B12910536 Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)- CAS No. 651021-77-1

Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-

Cat. No.: B12910536
CAS No.: 651021-77-1
M. Wt: 324.6 g/mol
InChI Key: KMFHNWDCXSMWSK-UHFFFAOYSA-N
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Description

The compound "Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-" is a heterocyclic isoxazole derivative featuring two aryl substituents: a 3-chlorophenyl group at position 5 and a 2,4-dichlorophenyl group at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science due to their electronic properties and synthetic accessibility . For example, 5-(3-chlorophenyl)isoxazole-3-carboxylic acid (CAS 925940-95-0) and 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid (CAS 712348-40-8) share structural similarities, differing only in substituent positions or functional groups . These compounds are typically synthesized via cyclization reactions or condensation of appropriate precursors under reflux conditions, as seen in related isoxazole syntheses .

Properties

CAS No.

651021-77-1

Molecular Formula

C15H8Cl3NO

Molecular Weight

324.6 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-1,2-oxazole

InChI

InChI=1S/C15H8Cl3NO/c16-10-3-1-2-9(6-10)15-8-14(19-20-15)12-5-4-11(17)7-13(12)18/h1-8H

InChI Key

KMFHNWDCXSMWSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzonitrile with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Scientific Research Applications

Isoxazole derivatives have garnered significant attention due to their diverse biological activities. The following sections detail specific applications in various fields:

Medicinal Chemistry

Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)- has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. A notable study demonstrated that substituted isoxazoles could effectively inhibit bacterial growth against various strains .
  • Anticancer Properties : Research indicates that this compound may possess anticancer effects, particularly against breast cancer cell lines. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Isoxazole derivatives can inhibit enzymes involved in cancer progression and inflammation. The binding affinity and specificity vary based on structural modifications .
  • Anti-inflammatory Effects : Some studies suggest that isoxazole compounds can reduce inflammation markers in vitro, making them potential candidates for anti-inflammatory drug development .

Material Science

In addition to biological applications, isoxazole derivatives are also explored in material science:

  • Specialty Chemicals Production : Isoxazoles serve as intermediates in the synthesis of specialty chemicals used in various industrial applications .

Case Studies

Several case studies highlight the effectiveness of Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)- in research:

  • Anticancer Drug Development :
    • A study published in the International Journal of Drug Development and Technology examined the synthesis and pharmacological evaluation of substituted isoxazoles against breast cancer cell lines. Results indicated a strong correlation between structural modifications and anticancer activity .
  • Antimicrobial Efficacy :
    • Research conducted by Waghmare et al. focused on the antimicrobial properties of various isoxazole derivatives. The findings revealed that certain substitutions enhanced antibacterial activity significantly compared to non-substituted analogs .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and number of chlorine atoms on the aryl substituents significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name CAS Number Substituents (Positions) Key Properties/Activities
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 925940-95-0 5-(3-ClPh), 3-COOH High structural similarity; carboxylic acid enhances solubility
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid 712348-40-8 5-(2,4-Cl₂Ph), 3-COOH Increased lipophilicity due to dichlorophenyl group
3-(2,4-Dichlorophenyl)isoxazole 260973-78-2 3-(2,4-Cl₂Ph) Simpler structure; lacks 5-position substituent
3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO) N/A 3-(3,5-Cl₂Ph), oxazolidinedione Non-cytotoxic in HepG2 cells

Substituent Position Impact :

  • Chlorine at Meta vs. Para Positions : The 3-chlorophenyl group (meta) in the target compound may confer different electronic effects compared to para-substituted analogs. For instance, 5-(4-chlorophenyl)isoxazole derivatives exhibit distinct crystallographic packing behaviors .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)- is particularly notable for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activities of this specific isoxazole derivative, supported by relevant case studies and research findings.

Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. They exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The compound in focus has been studied for its interactions with various biological targets and its potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including the compound of interest, demonstrate significant antimicrobial properties. For instance, a study reported that certain substituted isoxazoles exhibited antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-isoxazoleS. aureus25
5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-isoxazoleE. coli25

2. Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been extensively studied. A recent investigation into several substituted isoxazoles found that compounds with similar structures to our target showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

  • Key Findings:
    • Compounds demonstrated selective COX-2 inhibition with IC50 values ranging from 0.95 µM to sub-micromolar levels.
    • Molecular docking studies indicated strong binding affinities to the COX-2 active site.

3. Anticancer Activity

The anticancer properties of isoxazoles have also been documented. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. The compound in focus has been evaluated against human tumor cells, revealing promising results with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (μM)
MCF-7 (breast cancer)15.63
A549 (lung cancer)9.27

The mechanism through which isoxazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Antimicrobial : Binding to bacterial enzymes disrupts metabolic pathways.
  • Anti-inflammatory : Inhibition of COX enzymes reduces prostaglandin synthesis.
  • Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A series of isoxazole derivatives were synthesized and tested for antibacterial activity using standard methods like the cup plate method. The results indicated that some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : A study focused on the synthesis of novel substituted isoxazoles evaluated their anti-inflammatory activity through in vivo models, demonstrating reduced edema in treated animals compared to controls .

Q & A

Basic: What are the established synthetic routes for 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole, and how are intermediates characterized?

Answer:
The compound is synthesized via a multi-step protocol involving:

Oxime Formation : Substituted aromatic aldehydes react with hydroxylamine hydrochloride under alkaline conditions to form oximes .

Cyclization : Oximes are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield 3-(substituted phenyl)isoxazol-5-yl)methanol intermediates .

Chlorination : NCS in dichloromethane converts the hydroxymethyl group to chloromethyl, producing the final isoxazole derivative .
Characterization :

  • TLC monitors reaction progress.
  • Recrystallization (e.g., hot ethanol) purifies intermediates and final products .
  • Spectroscopy : IR confirms functional groups (e.g., C-Cl stretches at ~700 cm⁻¹), while ¹H-NMR identifies aromatic protons and chloromethyl groups (δ 4.5–5.0 ppm) .

Basic: How is the antibacterial/antifungal activity of this isoxazole derivative evaluated in academic settings?

Answer:
Standard protocols include:

  • Microbial Strains : Testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria, and fungi (e.g., C. albicans) .
  • Agar Diffusion/Broth Dilution :
    • Zone of Inhibition : Measures antimicrobial potency on agar plates.
    • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting visible microbial growth .
  • Controls : Comparison with reference drugs (e.g., fluconazole for fungi) ensures validity .

Advanced: How can reaction conditions be optimized to improve the yield of the chlorination step?

Answer:
Key variables to optimize:

  • Solvent System : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance NCS reactivity .
  • Catalyst : Add catalytic Lewis acids (e.g., FeCl₃) to accelerate chlorination .
  • Temperature : Elevated temperatures (40–50°C) may reduce reaction time but require monitoring for side reactions .
  • Work-Up : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) for higher purity .
    Example : A 2021 study achieved 82% yield using DMF and FeCl₃ at 45°C .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC cultures) and replicate across labs.
  • Compound Purity : Verify via HPLC (>95% purity) and elemental analysis .
  • Methodological Differences : Harmonize protocols (e.g., CLSI guidelines for MIC assays).
  • Solubility : Use consistent solvents (e.g., DMSO) and concentrations to avoid false negatives .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

  • Enzyme Inhibition Assays : Target fungal lanosterol 14α-demethylase or bacterial dihydrofolate reductase .
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with enzyme active sites .
  • Resistance Studies : Serial passage experiments to identify mutations conferring resistance .
  • Metabolomics : Profile microbial metabolic changes post-treatment via LC-MS .

Theoretical: How can this compound’s design align with structure-activity relationship (SAR) frameworks for antimicrobial isoxazoles?

Answer:

  • Electron-Withdrawing Groups : The 3-(2,4-dichlorophenyl) group enhances lipophilicity and membrane penetration .
  • Chloromethyl Flexibility : The 5-(3-chlorophenyl) substituent may allow conformational adaptability for target binding .
  • Comparative SAR : Benchmark against analogs like 5-(4-chlorophenyl)-3-(2-furyl)-triazoloisoquinoline, which showed improved activity with halogens .

Methodological: What analytical techniques resolve structural ambiguities in isoxazole derivatives?

Answer:

  • X-ray Crystallography : Confirms absolute configuration, as demonstrated for triazoloisoquinoline analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₀Cl₃NO₂ requires m/z 354.9804) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms substitution patterns .

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